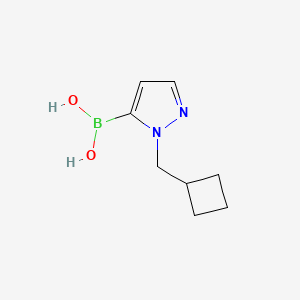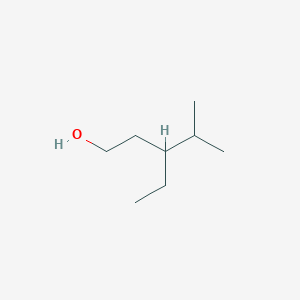
3-Ethyl-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylpentan-1-ol: is an organic compound with the chemical formula C8H18O . It is a colorless liquid with an alcohol-like odor and is soluble in water and some organic solvents such as ethers and alcohols . This compound is commonly used as a solvent and an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-ethyl-4-methylpentanal: This method involves the reduction of 3-ethyl-4-methylpentanal with hydrogen in the presence of a catalyst.
Reaction of 3-ethyl-4-methylpentanoic acid: This method involves the reaction of 3-ethyl-4-methylpentanoic acid with a dehydrating agent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethyl-4-methylpentan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of 3-ethyl-4-methylpentanal or 3-ethyl-4-methylpentanoic acid.
Reduction: Formation of hydrocarbons such as 3-ethyl-4-methylpentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a solvent and intermediate in organic synthesis .
- Employed in the synthesis of other organic compounds.
Biology:
- Studied for its potential role in biological systems and its interactions with various biomolecules.
Medicine:
- Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Used as an additive in the production of flavors and fragrances .
- Employed in the manufacture of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biomolecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
1-Pentanol: Another alcohol with a similar structure but different branching.
3-Ethyl-4-methyl-1-pentanol: A stereoisomer of 3-ethyl-4-methylpentan-1-ol.
3-Isopropyl-1-pentanol: Another isomer with a different branching pattern.
Uniqueness:
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3-ethyl-4-methylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
RWIFVESHBHTZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


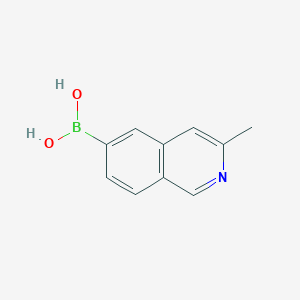
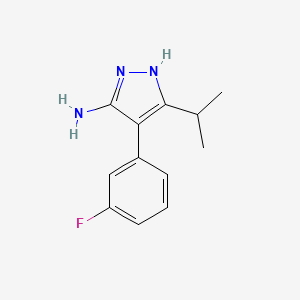
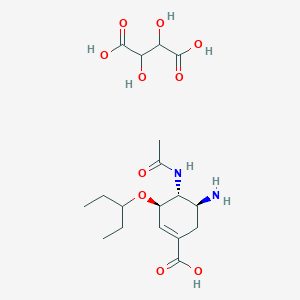
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
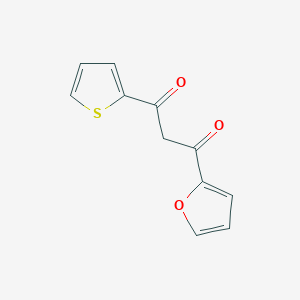
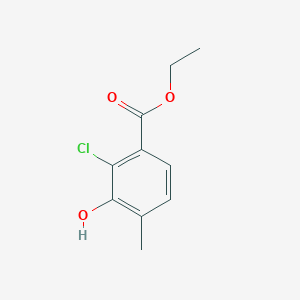
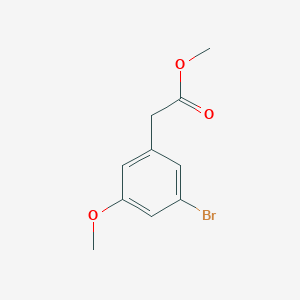
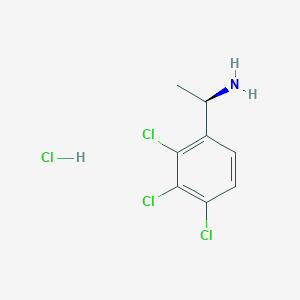
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
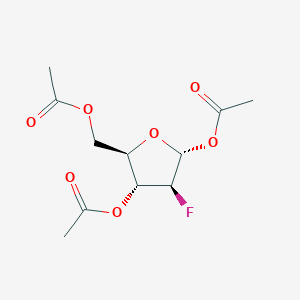
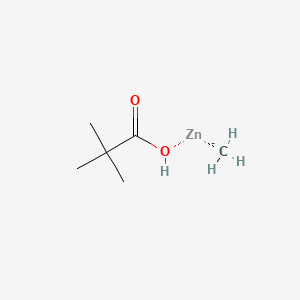
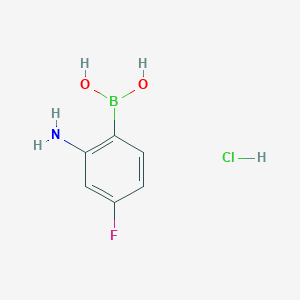
![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
